N-(3-chloro-4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine

Kinase inhibitor Structure-activity relationship Halogen bonding

N-(3-Chloro-4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine (CAS 1216935-77-1) is a synthetic small molecule belonging to the 2,4-disubstituted pteridine class. The compound features a pteridine core substituted at position 4 with a piperidin-1-yl group and at position 2 with a 3-chloro-4-fluorophenylamino moiety, yielding a molecular formula of C17H16ClFN6 and a molecular weight of 358.81 g/mol.

Molecular Formula C17H16ClFN6
Molecular Weight 358.8 g/mol
Cat. No. B12193107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine
Molecular FormulaC17H16ClFN6
Molecular Weight358.8 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=NC3=NC=CN=C32)NC4=CC(=C(C=C4)F)Cl
InChIInChI=1S/C17H16ClFN6/c18-12-10-11(4-5-13(12)19)22-17-23-15-14(20-6-7-21-15)16(24-17)25-8-2-1-3-9-25/h4-7,10H,1-3,8-9H2,(H,21,22,23,24)
InChIKeyVECDQYAGFLHXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine: Core Scaffold and Target Class Profile for Procurement Evaluation


N-(3-Chloro-4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine (CAS 1216935-77-1) is a synthetic small molecule belonging to the 2,4-disubstituted pteridine class [1]. The compound features a pteridine core substituted at position 4 with a piperidin-1-yl group and at position 2 with a 3-chloro-4-fluorophenylamino moiety, yielding a molecular formula of C17H16ClFN6 and a molecular weight of 358.81 g/mol [2]. Pteridine-based compounds have established precedent as kinase inhibitors and antiparasitic agents targeting pteridine reductase 1 (PTR1) in trypanosomatid parasites [3]. The 3-chloro-4-fluorophenyl pharmacophore is a recurrent privileged fragment in clinically evaluated kinase inhibitors, suggesting this compound occupies a defined chemical space relevant to kinase inhibitor discovery programs [4].

Why N-(3-Chloro-4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine Cannot Be Replaced by Close Structural Analogs Without Functional Consequence


Within the 2,4-disubstituted pteridine series, subtle modifications to the N2-aryl substituent profoundly alter target binding profiles. The 3-chloro-4-fluorophenyl group confers a unique combination of steric, electronic, and lipophilic properties that simple mono-halogenated analogs (e.g., N-(4-fluorophenyl) or N-(3-chlorophenyl) derivatives) cannot recapitulate simultaneously [1]. In pteridine-based PTR1 inhibitors, the substitution pattern on the pteridine core dictates selectivity between parasitic PTR1 and human DHFR, where even single-atom changes can shift selectivity ratios by over 10-fold [2]. The presence of the piperidine ring at position 4, as opposed to morpholine or acyclic amines, influences both target engagement residence time and physicochemical properties governing cell permeability [3]. These structure-activity relationships underscore why generic substitution based solely on scaffold similarity introduces unacceptable risk of altered potency, selectivity, or pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-(3-Chloro-4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine Versus Closest Analogs


Structural Differentiation: The 3-Chloro-4-Fluorophenyl Pharmacophore Versus Mono-Halogenated Analogs

The target compound contains both a chlorine atom at the meta position and a fluorine atom at the para position of the N2-phenyl ring. This 3-chloro-4-fluoro substitution pattern is a recognized privileged fragment in kinase inhibitor design, present in multiple approved drugs including afatinib and osimertinib. In contrast, the closest available analog N-(4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine (CAS not publicly listed, MF C17H17FN6, MW 324.4 g/mol) lacks the chlorine atom entirely, eliminating both the steric bulk and the potential for halogen bonding interactions that the chlorine provides . In the context of pteridine-based PTR1 inhibitors, the introduction of halogen substituents on the phenyl ring has been shown to modulate both potency and selectivity profiles [1].

Kinase inhibitor Structure-activity relationship Halogen bonding

Pteridine Core Substitution Pattern: Position 2,4-Disubstitution Versus 4,6- or 2,4,6-Substitution in PTR1 Inhibition

The target compound features a 2,4-disubstituted pteridine pattern with an amine-linked aryl group at position 2 and a piperidine at position 4. In the pteridine-based PTR1 inhibitor series described by Corona et al. (2012), the lead compound methyl-1-[4-(2,4-diaminopteridin-6-ylmethylamino)benzoyl]piperidine-4-carboxylate (compound 1) demonstrated a Ki of 210 ± n/a nM against Leishmania major PTR1 [1]. Subsequent optimization in this series achieved significantly improved selectivity for the parasite's folate-dependent enzyme over human DHFR through modifications at positions 2, 4, and 6 [1]. The 2,4-disubstitution pattern of the target compound, lacking a substituent at position 6, provides a distinct vector for target engagement compared to the 2,4,6-trisubstituted analogs that dominate the PTR1 literature [2].

Pteridine reductase 1 Leishmania Selectivity

Piperidine at Position 4: Conformational Constraint and Target Engagement Differentiation Versus Acyclic Amines

The piperidine ring at position 4 of the target compound provides conformational restriction compared to acyclic amine analogs. In the structure-activity relationship studies of piperidine-pteridine PTR1 inhibitors, the piperidine moiety was shown to contribute to binding through specific interactions within the enzyme active site [1]. In kinase inhibitor design, the incorporation of a piperidine ring has been associated with improved target residence time and selectivity compared to flexible acyclic amine counterparts [2]. The target compound's piperidine substitution differentiates it from analogs bearing morpholine or piperazine at position 4, which alter both the basicity (pKa of piperidine ≈ 11.2 vs. morpholine ≈ 8.4) and hydrogen-bonding capacity at this position [3].

Conformational restriction Target residence time Kinase inhibitor

BindingDB Evidence: Kinase Target Engagement Profile for Structurally Related Pteridine-Piperidine Compounds

While direct assay data for N-(3-chloro-4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine is not available in BindingDB, structurally related 4-piperidin-1-yl-pteridin-2-ylamine derivatives have demonstrated quantifiable activity across multiple targets [1]. For example, 6-Phenyl-4-piperidin-1-yl-pteridin-2-ylamine (CHEMBL101450) exhibited an IC50 of 62,000 nM against nitric oxide synthase from porcine brain cerebellum, while 6-(3,4-Dimethoxy-phenyl)-4-piperidin-1-yl-pteridin-2-ylamine (CHEMBL316837) showed an IC50 of 44,000 nM against human neuronal nitric oxide synthase [1]. These data establish that 4-piperidinyl-pteridine-2-amines are capable of engaging enzyme targets, though the N2-aryl substitution in the target compound (3-chloro-4-fluorophenyl vs. 6-aryl in the comparators) represents a fundamentally different pharmacophore geometry that precludes direct quantitative extrapolation [2].

Kinase profiling Target engagement BindingDB

Recommended Application Scenarios for N-(3-Chloro-4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine Based on Evidence Profile


Kinase Inhibitor Hit Expansion and Lead Optimization Programs

The 3-chloro-4-fluorophenyl pharmacophore is a validated privileged fragment in kinase inhibitor design, appearing in clinical-stage and approved agents targeting EGFR, ALK, and other tyrosine kinases [1]. This compound can serve as a scaffold-hopping starting point to explore pteridine-based kinase inhibitors with this pharmacophore, particularly where quinazoline or quinoline cores have already been extensively patented [2]. The piperidine at position 4 provides a vector for further derivatization or for modulating basicity-driven cellular permeability. Given the limited public data, initial procurement should be for in-house kinase profiling panels to establish target selectivity fingerprints before committing to larger-scale synthesis programs.

Antiparasitic Drug Discovery: PTR1 Inhibitor Hit Finding for Leishmaniasis and Trypanosomiasis

Pteridine-based compounds have established precedent as PTR1 inhibitors in Leishmania and Trypanosoma species, with structure-based optimization yielding compounds with nanomolar potency and selectivity over human DHFR [1]. The 2,4-disubstituted pteridine scaffold of this compound has not been extensively explored in the PTR1 literature, which has focused primarily on 2,4,6-trisubstituted or 2,4-diamino pteridine derivatives [2]. This compound therefore represents a novel chemotype for PTR1 inhibitor screening that may offer intellectual property advantages and distinct selectivity profiles compared to the extensively studied compound classes [3].

Chemical Biology Tool Compound for Kinase-Pteridine Interaction Studies

The compound's defined structure with both a halogenated aryl group and a basic amine makes it suitable as a probe for studying pteridine-protein interactions, particularly where halogen bonding from the 3-chloro substituent may contribute to binding specificity [1]. The molecular weight (358.81 g/mol) and calculated lipophilicity place it within drug-like chemical space, making it appropriate for cellular target engagement studies. The 3-chloro-4-fluorophenyl group can also serve as a 19F NMR probe for binding studies when the requisite spectroscopy infrastructure is available [2].

Selectivity Profiling Against Human DHFR for Antifolate Selectivity Assessment

A critical consideration in pteridine-based drug discovery is selectivity for the intended target over human dihydrofolate reductase (hDHFR), as off-target hDHFR inhibition leads to cytotoxicity [1]. The target compound's 2,4-disubstitution pattern, lacking the 4-amino group present in classical antifolates, suggests it may exhibit reduced hDHFR affinity compared to 2,4-diaminopteridine derivatives [2]. Procurement for hDHFR counter-screening alongside the intended target (PTR1 or specific kinases) is therefore a high-value application that can establish selectivity early in the hit-to-lead process.

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